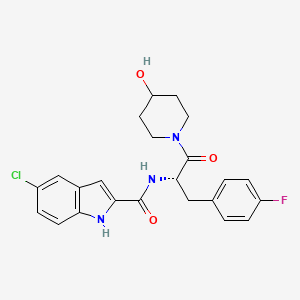

CP-320626

概要

説明

CP-320626 is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of CP-320626 typically involves multiple steps The initial step often includes the preparation of the indole core, which can be achieved through methods such as the Fischer indole synthesis or the Bartoli indole synthesis

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and high-throughput screening techniques to optimize the reaction conditions. The use of catalysts and solvents that enhance the reaction efficiency and yield is also common in industrial settings.

化学反応の分析

Types of Reactions

CP-320626 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

科学的研究の応用

CP-320626 is a glycogen phosphorylase inhibitor that has been investigated for several scientific research applications, particularly in the context of cancer and diabetes research . Glycogen phosphorylase is a crucial enzyme in glycogen degradation, converting glycogen into glucose-1-phosphate .

Cancer Research

- Inhibition of Cancer Cell Proliferation and Induction of Apoptosis: this compound has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines . Specifically, in MIA PaCa-2 pancreatic cancer cells, this compound treatment resulted in cell cycle arrest and increased cell death in a dose-dependent manner, with an IC50 of 222.49 μM .

- Impact on Metabolic Pathways: Research indicates that this compound can significantly alter glucose carbon redistribution among major metabolic pathways involved in macromolecule synthesis in pancreatic adenocarcinoma cells . It inhibits cellular respiration, the pentose phosphate pathway (PPP), anaplerosis, and the synthesis of ribose and fatty acids . This suggests that this compound's mechanism involves disrupting the metabolic processes necessary for rapid cell division in cancer cells .

- Proteomic Analysis: Proteomic studies involving MIA PaCa-2 cells treated with this compound have identified dynamic changes in protein signals within the MAPK/ERK and TNF-α/NF-κB signaling pathways . These changes suggest that this compound affects key components of cell signaling networks, which are crucial in cancer development and progression .

- Metabolic Profiling: Stable isotope-based dynamic metabolic profiling (SIDMAP) has shown that inhibiting glycogen phosphorylase with this compound leads to a decrease in the synthesis of nucleotide macromolecule precursors and fatty acids . This metabolic shift precedes cell cycle arrest and apoptosis-related molecular markers, indicating that disrupting glycogen breakdown can limit the building blocks required for cell proliferation .

Diabetes Research

- Blood Glucose Control: this compound was initially developed as a potential antidiabetic agent for blood glucose control . It has been shown to reduce blood glucose levels in diabetic mice without altering plasma insulin levels, suggesting its utility in managing hyperglycemia in type 2 diabetes .

- Glycogen Phosphorylase Inhibition: As an inhibitor of glycogen phosphorylase, this compound functions by binding to an allosteric site on the enzyme, which is distinct from the catalytic site . This binding stabilizes the less active T state of the glycogen phosphorylase complex, thereby reducing glycogen breakdown and subsequent glucose release .

- Synergistic Effects: this compound has been studied in combination with other compounds like 1-GlcNAc, showing synergistic effects in inhibiting glycogen phosphorylase activity . However, it does not appear to have a synergistic effect with glucose itself .

Methods of Study

- MTT Assay: The effects of this compound on cell proliferation are often assessed using the MTT assay, which measures cell viability and cytotoxicity .

- Western Blotting: Western blotting is used to analyze the expression of cell cycle biomarkers such as p21, p27, and cyclin D1 to understand the effects of this compound on cell cycle activity .

- Mass Spectrometry: Mass spectrometry is employed to quantify the changes in protein expression and phosphorylation in cells treated with this compound .

- Isotope Tracing: The use of 13C-labeled glucose allows researchers to track and quantify changes in glucose metabolism and carbon re-distribution in cells treated with this compound .

作用機序

The mechanism of action of CP-320626 involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar Compounds

5-Chloro-1H-indole-2-carboxylic acid: A simpler derivative without the additional substituents.

1-(4-Fluorobenzyl)-2-(4-hydroxypiperidin-1YL)-2-oxoethyl]amide: Lacks the indole core but contains similar substituents.

Uniqueness

The uniqueness of CP-320626 lies in its combination of functional groups and substituents, which confer specific biological activities and chemical properties not found in simpler compounds.

生物活性

CP-320626, a potent inhibitor of glycogen phosphorylase b (GPb), has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound, chemically known as 5-chloro-1H-indole-2-carboxylic acid (1-(4-fluorobenzyl)-2-(4-hydroxypiperidin-1-yl)-2-oxoethyl) amide, operates through allosteric inhibition, stabilizing the less active T state of GPb and thereby inhibiting glycogen breakdown. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and implications for cancer therapy.

This compound binds to a novel allosteric site on GPb, located approximately 30 Å from the catalytic site. This binding stabilizes the T state of the enzyme, shifting the equilibrium away from the more active R state. The structural interactions involve multiple hydrogen bonds and van der Waals forces that enhance the inhibitor's specificity and efficacy compared to other compounds like flavopiridol .

Table 1: Binding Characteristics of this compound

| Parameter | Value |

|---|---|

| Binding Site | Allosteric site on GPb |

| Distance from Catalytic Site | ~30 Å |

| Type of Interaction | Hydrogen bonds and van der Waals forces |

| Efficacy Compared to Others | More selective than flavopiridol |

Inhibition of Cell Proliferation

Research indicates that this compound effectively inhibits the proliferation of pancreatic adenocarcinoma cells (MIA PaCa-2). In vitro studies demonstrated a dose-dependent inhibition of cell growth, with complete inhibition observed at concentrations ranging from 25 to 100 μM. The compound's effectiveness was linked to significant alterations in glucose carbon metabolism, leading to reduced synthesis of macromolecules necessary for cell proliferation .

Metabolic Profiling

Using stable isotope-based dynamic metabolic profiling (SIDMAP), researchers tracked changes in glucose carbon redistribution among metabolic pathways in treated cells. The results revealed that this compound treatment resulted in decreased nucleotide and fatty acid synthesis, which preceded markers of cell cycle arrest and apoptosis. This suggests that inhibiting glycogen breakdown limits essential metabolic substrates for tumor growth .

Table 2: Effects of this compound on Metabolic Pathways

| Metabolic Pathway | Effect |

|---|---|

| Glycolysis | Decreased activity |

| Pentose Phosphate Pathway | Reduced flux |

| Nucleotide Synthesis | Inhibited |

| Fatty Acid Synthesis | Inhibited |

Case Studies and Experimental Findings

In a series of experiments involving pancreatic cancer cell lines, this compound was shown to induce apoptosis through mechanisms involving reactive oxygen species (ROS). Elevated ROS levels were noted in cells treated with this compound compared to control groups. Additionally, supplementation with exogenous glucose was found to partially rescue cell viability, indicating that glucose availability plays a critical role in the cellular response to GP inhibition .

Key Findings from Experimental Studies

- Cell Viability : this compound treatment led to significant reductions in cell viability in MIA PaCa-2 cells.

- Apoptosis Markers : Increased levels of cleaved PARP and caspases indicated activation of apoptotic pathways.

- Metabolic Changes : A drastic decrease in NADPH levels was observed, impacting the redox balance within cells .

特性

CAS番号 |

186430-23-9 |

|---|---|

分子式 |

C23H23ClFN3O3 |

分子量 |

443.9 g/mol |

IUPAC名 |

5-chloro-N-[(2S)-3-(4-fluorophenyl)-1-(4-hydroxypiperidin-1-yl)-1-oxopropan-2-yl]-1H-indole-2-carboxamide |

InChI |

InChI=1S/C23H23ClFN3O3/c24-16-3-6-19-15(12-16)13-20(26-19)22(30)27-21(11-14-1-4-17(25)5-2-14)23(31)28-9-7-18(29)8-10-28/h1-6,12-13,18,21,26,29H,7-11H2,(H,27,30)/t21-/m0/s1 |

InChIキー |

YDCGVASFVACWKF-NRFANRHFSA-N |

SMILES |

C1CN(CCC1O)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |

異性体SMILES |

C1CN(CCC1O)C(=O)[C@H](CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |

正規SMILES |

C1CN(CCC1O)C(=O)C(CC2=CC=C(C=C2)F)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |

外観 |

Solid powder |

Key on ui other cas no. |

186430-23-9 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5-chloro-N-((2S)-3-(4-fluorophenyl)-1-(4-hydroxy-1-piperidinyl)-1-oxo-2-propanyl)-1H-indole-2-carboxamide CP 320626 CP-320626 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。